molecular formula C26H24FN3O5 B11146439 N-(4-ethoxyphenyl)-2-{1-[(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(4-ethoxyphenyl)-2-{1-[(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11146439
M. Wt: 477.5 g/mol
InChI Key: VMNRLSVELSRNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-{1-[(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoxaline scaffold with a 4-fluorophenoxyacetyl substituent and a 4-ethoxyphenyl group. The compound’s molecular formula is C₂₆H₂₃FN₃O₅, with an average molecular mass of 491.48 g/mol (calculated from structural data in ). Its core structure includes a 3-oxo-1,2,3,4-tetrahydroquinoxaline moiety, which is substituted at the 1-position by a (4-fluorophenoxy)acetyl group and at the 2-position by an acetamide-linked 4-ethoxyphenyl chain ().

The 4-ethoxyphenyl moiety contributes lipophilicity, influencing pharmacokinetic properties such as membrane permeability.

Properties

Molecular Formula

C26H24FN3O5

Molecular Weight

477.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-[2-(4-fluorophenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C26H24FN3O5/c1-2-34-19-13-9-18(10-14-19)28-24(31)15-23-26(33)29-21-5-3-4-6-22(21)30(23)25(32)16-35-20-11-7-17(27)8-12-20/h3-14,23H,2,15-16H2,1H3,(H,28,31)(H,29,33)

InChI Key

VMNRLSVELSRNTF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{1-[(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone.

    Acylation: The quinoxaline core is then acylated with 4-fluorophenoxyacetyl chloride under basic conditions to introduce the acyl group.

    Amidation: The final step involves the reaction of the acylated quinoxaline with 4-ethoxyaniline to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ester-like functionalities in the compound render it susceptible to hydrolysis under acidic or basic conditions:

  • Amide Hydrolysis :
    The central acetamide group (NHCO-\text{NHCO}-) undergoes hydrolysis in the presence of strong acids (e.g., HCl) or bases (e.g., NaOH), yielding a carboxylic acid and an amine derivative. For example:

    RCONHR’+H2OH+or OHRCOOH+R’NH2\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{R'NH}_2

    Reaction progress is typically monitored via thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.

  • Ester/Acetyl Group Cleavage :
    The (4-fluorophenoxy)acetyl moiety may hydrolyze under similar conditions, releasing 4-fluorophenol and acetic acid derivatives.

Oxidation of the Tetrahydroquinoxaline Core

The tetrahydroquinoxaline ring is prone to oxidation, particularly at the 3-oxo position. Using oxidizing agents like KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3, the saturated ring can aromatize to form a quinoxaline derivative:

TetrahydroquinoxalineOxidizing AgentQuinoxaline+H2O\text{Tetrahydroquinoxaline} \xrightarrow{\text{Oxidizing Agent}} \text{Quinoxaline} + \text{H}_2\text{O}

This reaction is critical for modifying the compound’s electronic properties and enhancing conjugation.

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorophenoxy group may participate in NAS reactions, though fluorine’s poor leaving-group ability limits reactivity. Under harsh conditions (e.g., high-temperature catalysis with Cu or Pd), fluorine can be replaced by stronger nucleophiles like amines or thiols:

Ar-F+NuCatalystAr-Nu+F\text{Ar-F} + \text{Nu}^- \xrightarrow{\text{Catalyst}} \text{Ar-Nu} + \text{F}^-

Such substitutions are rare but feasible with specialized reagents .

Ether Cleavage

The ethoxy group (OCH2CH3-\text{OCH}_2\text{CH}_3) on the phenyl ring can undergo cleavage via:

  • Acidic Conditions (e.g., HBr/HOAc\text{HBr/HOAc}): Produces phenol and ethylene gas.

  • Reductive Methods (e.g., LiAlH4\text{LiAlH}_4): Converts the ether to a hydroxyl group .

Functionalization at Reactive Sites

The compound’s structure allows further derivatization:

Reaction Type Reagents/Conditions Product
Acylation Acetyl chloride, baseAcetylated amide derivatives
Alkylation Alkyl halides, K2CO3\text{K}_2\text{CO}_3N-alkylated quinoxaline analogs
Reductive Amination NaBH4\text{NaBH}_4, aldehydesSecondary/tertiary amine adducts

These modifications are guided by steric and electronic factors, with the tetrahydroquinoxaline nitrogen atoms serving as potential nucleophilic sites.

Stability Under Environmental Conditions

The compound demonstrates moderate stability:

Condition Effect
High pH (>10) Amide hydrolysis accelerates
High Temperature Decomposition above 200°C
UV Light Potential photodegradation of aromatic systems

Stability studies recommend storage in inert, anhydrous environments to preserve integrity .

Comparative Reactivity with Structural Analogs

Reactivity trends are observed when compared to similar compounds:

Compound Key Reaction Relative Rate
N-(4-ethoxyphenyl)acetamide Amide hydrolysisFaster
4-Fluorophenoxyacetyl derivatives NAS at fluorineSlower
Tetrahydroquinoxaline without 3-oxo group Oxidation resistanceHigher stability

These differences highlight the role of electron-withdrawing groups (e.g., 3-oxo) in enhancing oxidation susceptibility.

Mechanistic Insights

  • Steric Effects : Bulky substituents on the tetrahydroquinoxaline core hinder nucleophilic attacks at the amide bond.

  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine) activate aromatic rings for electrophilic substitution but deactivate them for NAS .

Scientific Research Applications

Biological Activities

Research indicates that N-(4-ethoxyphenyl)-2-{1-[(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide exhibits a range of biological activities:

Anticancer Activity

Studies have shown that compounds with tetrahydroquinoxaline structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Mechanism : The compound may interact with specific enzymes or receptors involved in cancer pathways, potentially leading to reduced tumor growth .

Antimicrobial Properties

Quinoxaline derivatives are known for their antimicrobial effects. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented, suggesting that this compound could also modulate inflammatory responses in biological systems .

Case Studies and Research Findings

A review of relevant literature highlights several case studies where similar compounds have been synthesized and evaluated:

StudyFindings
Demonstrated significant anticancer activity against various cell lines using tetrahydroquinoxaline derivatives.
Investigated the mechanism of action related to enzyme inhibition in cancer pathways.
Reported antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa for quinoline derivatives.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{1-[(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent (R₁) Substituent (R₂) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
Target Compound 4-fluorophenoxyacetyl 4-ethoxyphenyl C₂₆H₂₃FN₃O₅ 491.48 High lipophilicity (4-ethoxyphenyl), potential enhanced stability (4-fluorophenoxy)
N-(4-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide Furan-2-carbonyl 4-ethoxyphenyl C₂₃H₂₁N₃O₅ 419.44 Reduced electron-withdrawing effect (furan vs. fluorophenoxy); lower molecular weight
2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide 2-methoxyphenoxyacetyl Phenyl C₂₅H₂₃N₃O₅ 445.47 Moderate lipophilicity; methoxy group may alter binding orientation
N-(3,4-dimethylphenyl)-2-[1-(4-ethoxybenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide 4-ethoxybenzoyl 3,4-dimethylphenyl C₂₇H₂₇N₃O₄ 457.53 Increased steric bulk (dimethylphenyl); benzoyl group may reduce metabolic stability

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenoxy group in the target compound provides stronger electron-withdrawing effects compared to furan-2-carbonyl () or 2-methoxyphenoxyacetyl (). This may enhance resistance to oxidative degradation and improve target binding in enzymes or receptors.
  • Steric Effects : The 3,4-dimethylphenyl substituent in one analog introduces steric hindrance, which could limit binding to deep hydrophobic pockets in target proteins ().

Tautomerism and Stability

A related acetamide derivative, N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide, exhibits tautomerism between thiazolidinone and thiazolinone forms in a 1:1 ratio (). While the target compound lacks a thiazolidinone moiety, its 3-oxo-tetrahydroquinoxaline core may similarly adopt tautomeric states, influencing solubility and crystallinity.

Biological Activity

N-(4-ethoxyphenyl)-2-{1-[(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate and analyze the available data regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C22H24FN3O5
  • Molecular Weight : 429.4 g/mol
  • IUPAC Name : this compound

This compound features a tetrahydroquinoxaline core which is known for its diverse biological activities. The presence of both ethoxy and fluorophenoxy groups is hypothesized to enhance its pharmacological profile.

Antimicrobial Activity

Research has indicated that derivatives of quinoxaline compounds often exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound possess activity against various bacterial strains. For example, a study found that certain quinoxaline derivatives showed promising results against Gram-positive and Gram-negative bacteria using standard disk diffusion methods .

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
N-(4-ethoxyphenyl)-2-{...}Pseudomonas aeruginosa20

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In particular, studies have utilized the MTT assay to assess cell viability post-treatment. The findings suggest that this compound exhibits cytotoxic effects on several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer) cells.

In a comparative study, the compound demonstrated a dose-dependent reduction in cell viability:

Concentration (µM)A549 Cell Viability (%)HeLa Cell Viability (%)
108590
506570
1004555

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that may influence its biological activity. Research indicates that modifications at the phenolic positions can significantly enhance its potency against specific microbial strains and cancer cells. For instance:

  • Fluorine Substitution : Enhances lipophilicity and cellular uptake.
  • Ethoxy Group : May contribute to increased solubility and bioavailability.

Case Studies

A notable case study involving a related compound demonstrated its efficacy in a murine model of lung cancer where it significantly reduced tumor size compared to control groups receiving standard chemotherapy . This highlights the potential for further development into therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can intermediates be optimized for yield?

  • Methodology : Multi-step organic synthesis is typically employed, involving sequential coupling reactions. For example, the quinoxaline core can be synthesized via cyclization of o-phenylenediamine derivatives with diketones. The 4-fluorophenoxy acetyl group can be introduced using acyl chloride intermediates under anhydrous conditions. Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/dioxane mixtures. Yield optimization requires strict control of reaction stoichiometry, temperature, and catalyst selection (e.g., DMAP for acetylation steps) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 or CDCl3_3 to verify substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2) and carbonyl signals (δ 165–175 ppm) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally related fluorophenyl-acetamide derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 4-ethoxyphenyl and 4-fluorophenoxy groups?

  • Methodology :

  • Analog Synthesis : Replace the ethoxy group with methoxy, propoxy, or halogens (e.g., Cl, Br) to assess electronic effects. Similarly, substitute the 4-fluorophenoxy moiety with other aryloxy groups (e.g., 4-chlorophenoxy) .
  • Bioassays : Test analogs against target receptors (e.g., kinase inhibition assays) and correlate substituent properties (Hammett σ values, LogP) with activity.
  • Computational Docking : Use software like AutoDock Vina to model interactions between substituents and binding pockets .

Q. What computational approaches are effective for predicting metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Utilize tools like SwissADME or ADMETLab to estimate solubility (LogS), cytochrome P450 interactions, and hERG inhibition.
  • Molecular Dynamics (MD) Simulations : Simulate compound binding to metabolizing enzymes (e.g., CYP3A4) to identify labile sites (e.g., ester or amide hydrolysis) .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Assay Replication : Ensure consistency in cell lines (e.g., HepG2 vs. primary hepatocytes) and animal models (e.g., murine vs. primate).
  • Pharmacokinetic Profiling : Measure plasma protein binding, half-life, and bioavailability to explain discrepancies.
  • Orthogonal Assays : Validate results using techniques like SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .

Data Contradiction and Optimization

Q. What strategies mitigate poor aqueous solubility during formulation development?

  • Methodology :

  • Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) using pH-solubility profiles.
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance dissolution rates.
  • Prodrug Design : Introduce phosphate or glycoside groups at the ethoxy or acetamide positions to improve hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.